molecular formula C15H16N4O2S B11183221 2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11183221
M. Wt: 316.4 g/mol
InChI Key: NBLQKGVAYMEGNG-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidine derivative featuring a benzylsulfanyl group at position 2, a 2-hydroxyethyl substituent at position 6, and a methyl group at position 3. The benzylsulfanyl moiety introduces lipophilicity, which may influence membrane permeability and target-binding interactions.

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-benzylsulfanyl-6-(2-hydroxyethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H16N4O2S/c1-10-12(7-8-20)13(21)19-14(16-10)17-15(18-19)22-9-11-5-3-2-4-6-11/h2-6,20H,7-9H2,1H3,(H,16,17,18)

InChI Key

NBLQKGVAYMEGNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)SCC3=CC=CC=C3)CCO

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents.

    Introduction of the pyrimidine ring: The triazole intermediate is then reacted with suitable reagents to form the fused pyrimidine ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions .

Chemical Reactions Analysis

2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the triazole or pyrimidine rings.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For example, its antiproliferative activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell growth and division. Docking studies have shown that the compound can interact with GABA A receptors, suggesting a potential mechanism for its anti-epileptic activity .

Comparison with Similar Compounds

Substituent Variations at Position 6

  • 6-Ethyl Derivative (CAS 898924-43-1) :
    • Structure : 2-(Benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one.
    • Key Differences : Replaces the 2-hydroxyethyl group with an ethyl chain.
    • Properties : Lower polarity due to the absence of a hydroxyl group; water solubility at pH 7.4 is 41.2 µg/mL .
    • Implications : The ethyl group may enhance lipophilicity, favoring membrane penetration but reducing solubility compared to the hydroxyethyl analog.

Substituent Variations at Position 7

  • 7-Chloro Derivatives (e.g., 5a, 5n): Structure: 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (5a) and 5-benzyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine (5n) . Key Differences: Chlorine replaces the hydroxyl group at position 5. Implications: These compounds are intermediates for further functionalization, whereas the hydroxyl group in the target compound may limit reactivity but enhance hydrogen-bonding interactions.

Substituent Variations at Position 2

  • 2-Mercaptomethyl Derivative (CAS 72796-89-5) :
    • Structure : 5-Methyl-2-mercaptomethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol.
    • Key Differences : Mercaptomethyl (-CH2SH) replaces benzylsulfanyl (-S-benzyl).
    • Properties : The thiol group is prone to oxidation, forming disulfide bonds, whereas the benzylsulfanyl group offers greater stability .
    • Implications : The target compound’s benzylsulfanyl group may confer improved metabolic stability in biological systems.

Physicochemical and Functional Comparisons

Solubility and Polarity

Compound Substituents (Positions 2, 6, 7) Molecular Weight (g/mol) Water Solubility (pH 7.4)
Target Compound 2-BzS, 6-(2-hydroxyethyl), 7-OH ~316.4* Not reported
6-Ethyl Analog (CAS 898924-43-1) 2-BzS, 6-Ethyl, 7-one 300.4 41.2 µg/mL
5-Methyl-7-ol (4a) 2-H, 6-H, 7-OH 151.1 Not reported

*Estimated based on structural formula.

  • The hydroxyethyl group in the target compound likely increases solubility compared to ethyl or chloro analogs but may reduce lipophilicity.

Thermal Stability

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4a) : Melting point = 287°C .
  • 5-Trifluoromethyl Analog (4b) : Melting point = 263°C .
  • Target Compound: No direct data, but hydroxyl and hydroxyethyl groups may lower the melting point due to reduced crystallinity.

Pharmacological and Functional Insights

  • Corrosion Inhibition : highlights 5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (MTP) as a corrosion inhibitor. The target compound’s hydroxyl and benzylsulfanyl groups may enhance adsorption on metal surfaces via hydrogen bonding and hydrophobic interactions.
  • Antimicrobial and Antiparasitic Potential: Triazolopyrimidines like S1-TP () and DHODH inhibitors () demonstrate electrochemical and biological activities. The target compound’s substituents could modulate similar pathways, though specific data are lacking.

Biological Activity

2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS Number: 898917-91-4) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H16N4O2S
  • Molecular Weight : 316.38 g/mol

Anticonvulsant Activity

Research indicates that compounds with similar triazole structures exhibit significant anticonvulsant properties. For instance, a study demonstrated that certain N'-benzyl derivatives showed promising results in maximal electroshock seizure (MES) models, with effective doses (ED(50)) lower than that of phenobarbital . The structure-activity relationship suggests that modifications at the benzyl site can enhance activity, indicating potential for 2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol to exhibit similar effects.

Anti-inflammatory Activity

Pyrimidine derivatives have been extensively studied for their anti-inflammatory effects. The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation. Preliminary studies on related compounds have shown IC50 values against COX enzymes ranging from 19.45 μM to 42.1 μM . This suggests that 2-(Benzylsulfanyl)-6-(2-hydroxyethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol may also possess anti-inflammatory properties.

Structure-Activity Relationships (SAR)

The biological activity of triazole derivatives often correlates with specific structural features:

  • Substituents on the Benzyl Group : Electron-withdrawing groups tend to enhance anticonvulsant activity.
  • Hydroxyethyl and Methyl Groups : These groups may influence solubility and bioavailability, impacting overall efficacy.

Case Studies and Research Findings

StudyCompoundActivityFindings
N'-benzyl 2-amino acetamidesAnticonvulsantED(50) values between 13-21 mg/kg
Pyrimidine derivativesAnti-inflammatoryIC50 values against COX enzymes: 19.45 μM - 42.1 μM

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